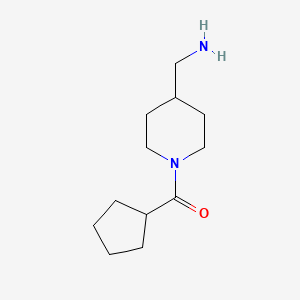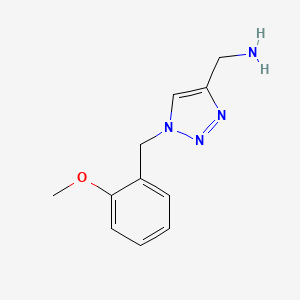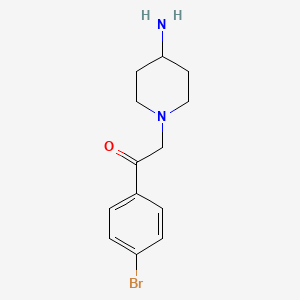![molecular formula C9H8Cl2N4 B1464981 [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247385-82-5](/img/structure/B1464981.png)
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as DCPT, is a chemical compound with potential applications in the fields of medicine, chemistry, and biotechnology. It is an organic compound with a molecular formula of C8H8Cl2N3 and a molar mass of 227.08 g/mol. DCPT is a white crystalline solid with a melting point of 262-264 °C and a boiling point of 332-334 °C. It is soluble in methanol, ethanol, and chloroform, and is insoluble in water.
Scientific Research Applications
Drug Discovery
The triazole ring is a common motif in pharmaceuticals due to its resemblance to the amide bond, which is pivotal in biochemistry. The dichlorophenyl-triazole compound has been explored for its potential in drug discovery, particularly for designing new molecules with enhanced efficacy and reduced toxicity. Its structural features allow for strong hydrogen bonding and dipole interactions, which can be crucial for binding to biological targets .
Organic Synthesis
In organic chemistry, the dichlorophenyl-triazole serves as a versatile intermediate. Its high chemical stability under both acidic and basic conditions makes it an excellent candidate for constructing complex molecules. It can undergo various reactions, including cycloadditions and nucleophilic substitutions, to yield a wide array of derivatives for further development .
Polymer Chemistry
The triazole core of the compound provides a stable linkage for polymer chains. It can be incorporated into polymers to enhance their thermal stability and mechanical properties. This application is particularly useful in creating materials that require durability under extreme conditions .
Supramolecular Chemistry
Supramolecular chemists utilize the dichlorophenyl-triazole for its ability to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental for constructing larger molecular assemblies and networks, which have implications in nanotechnology and materials science .
Bioconjugation
Bioconjugation techniques often employ triazoles due to their stability and biocompatibility. The dichlorophenyl-triazole can be used to link biomolecules to various probes or surfaces without disrupting their native function. This is essential for developing diagnostic tools and targeted therapies .
Chemical Biology
In chemical biology, the dichlorophenyl-triazole is used to explore biological systems. Its incorporation into small molecules allows researchers to probe and modulate biological pathways, leading to a better understanding of disease mechanisms and the discovery of new therapeutic targets .
Fluorescent Imaging
The triazole ring can be functionalized to act as a fluorescent tag. This application is valuable in imaging studies, where the dichlorophenyl-triazole can be attached to biomolecules to visualize cellular processes in real-time, aiding in the study of cell biology and pathology .
Green Chemistry
Aligning with the principles of green chemistry, the dichlorophenyl-triazole can be synthesized and utilized in a manner that reduces environmental impact. Its use in drug development and manufacturing processes is being optimized to minimize waste and energy consumption, contributing to more sustainable practices in the chemical industry .
properties
IUPAC Name |
[1-(2,3-dichlorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-2-1-3-8(9(7)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCPUVMCRIOVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464899.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464901.png)
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)

![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464910.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)